molecular formula C19H25N5O5S2 B2373222 4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 903272-22-0

4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2373222
CAS No.: 903272-22-0
M. Wt: 467.56
InChI Key: LCMXPLHIFYQSKV-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps. The process begins with the preparation of the benzamide core, followed by the introduction of the oxadiazole ring and the piperidine moiety. The final step involves the sulfonamide formation. Each step requires specific reagents and conditions, such as the use of strong acids or bases, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than batch processes.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a secondary amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound could be used to study enzyme interactions or as a probe to investigate cellular processes. Its structure allows it to interact with various biological targets, making it useful in drug discovery.

Medicine

Medically, the compound might have potential as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer or bacterial infections.

Industry

In industry, the compound could be used in the development of new materials. Its unique structure might impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamides and oxadiazoles, such as:

  • 4-(N,N-dimethylsulfamoyl)-N-(5-(2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
  • N-(5-(2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Uniqueness

What sets 4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O5S2/c1-23(2)31(27,28)15-8-6-14(7-9-15)18(26)20-12-16-21-22-19(29-16)30-13-17(25)24-10-4-3-5-11-24/h6-9H,3-5,10-13H2,1-2H3,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMXPLHIFYQSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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